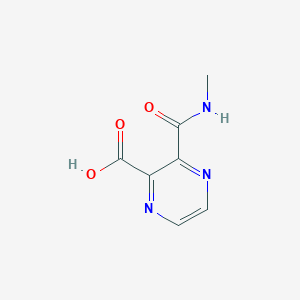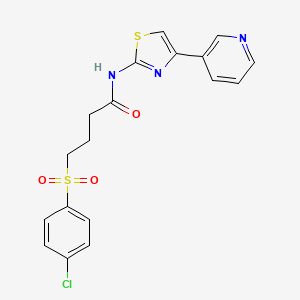
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism.
Scientific Research Applications
Heterocyclic Synthesis
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic derivatives, which are core structures in many pharmacologically active molecules. For example, studies on acetoacetanilides and β-oxoanilides have led to the development of new methods for synthesizing thienopyridines, pyrazole derivatives, and other fused heterocyclic structures. These methodologies are crucial for pharmaceutical development, offering routes to novel compounds with potential therapeutic effects (Harb, Hussein, & Mousa, 2006; Hussein, Harb, & Mousa, 2008).
Antitumor Activity
Compounds incorporating elements such as sulfonylurea and sulfonylthiourea pharmacophores have shown promising antitumor activities. The synthesis of indeno[1,2-c]pyrazol(in)es substituted with these pharmacophores has been explored, indicating significant potential against various cancer cell lines (Rostom, 2006).
Alzheimer’s Disease Treatment
The exploration of N-substituted derivatives of certain sulfonamide compounds has been conducted with the aim of identifying new drug candidates for Alzheimer’s disease. This research highlights the importance of structural diversity in discovering compounds that can effectively modulate biological targets relevant to neurodegenerative conditions (Rehman et al., 2018).
Antiviral and Antimicrobial Activities
The synthesis and evaluation of compounds with chlorophenyl and sulfonylamide groups have shown antiviral and antimicrobial activities. This area of research is critical in the ongoing search for new treatments against infectious diseases, demonstrating the potential of such compounds to act as leads for the development of new antimicrobial and antiviral agents (Chen et al., 2010).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-14-5-7-15(8-6-14)27(24,25)10-2-4-17(23)22-18-21-16(12-26-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAPYIVODYDEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)
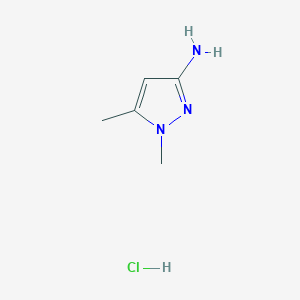
![N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2395263.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)
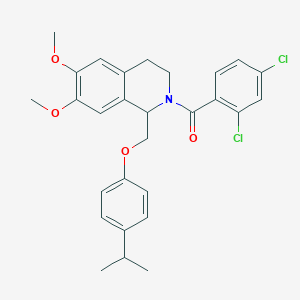
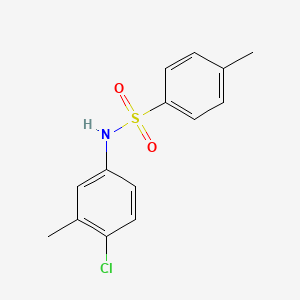
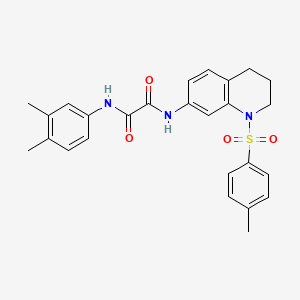
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
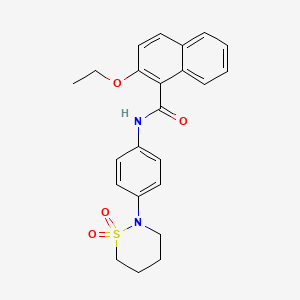
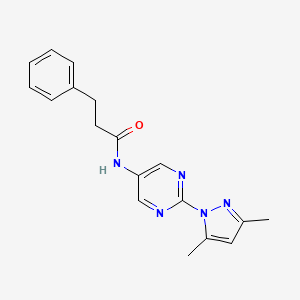
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)
![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)
